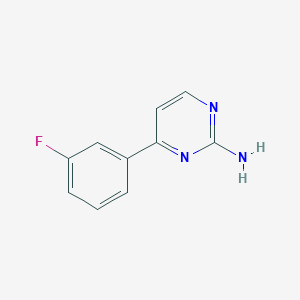

4-(3-Fluorophenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEUTQRWNFQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345484 | |

| Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-48-2 | |

| Record name | 4-(3-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorophenyl Pyrimidin 2 Amine and Its Derivatives

Established Synthetic Pathways for the Pyrimidin-2-amine Core

The pyrimidin-2-amine moiety is a fundamental building block in medicinal chemistry, and its synthesis has been extensively studied. Several robust methods are employed for the construction of this heterocyclic system, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions Utilizing Guanidine (B92328) Precursors

A cornerstone in pyrimidine (B1678525) synthesis is the condensation reaction of guanidine with a suitable three-carbon electrophilic partner. Guanidine, with its pre-installed N-C-N fragment, readily reacts with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrimidine ring.

One of the most common approaches involves the reaction of guanidine hydrochloride with α,β-unsaturated ketones, known as chalcones. researchgate.netijpsonline.comrasayanjournal.co.inajol.info The reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol (B145695). ijpsonline.comijprajournal.com The mechanism involves a Michael addition of the guanidine to the enone system, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminopyrimidine (B69317). ajol.info The use of guanidinium (B1211019) carbonate in a solvent like dimethylformamide (DMF) has also been reported to be effective. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this transformation, often leading to higher yields in shorter reaction times. vjs.ac.vn

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like pyrimidines in a single step from three or more starting materials. These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds. nih.gov

For the synthesis of substituted pyrimidines, a variety of MCRs have been developed. One such strategy involves the reaction of an aldehyde, a β-ketoester, and an amine source, such as ammonium (B1175870) acetate, often catalyzed by a Lewis acid. Another approach utilizes 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions to produce fused pyrimidine systems. ijprajournal.com The development of novel catalysts, including biopolymer-based heterogeneous catalysts, has further expanded the scope and sustainability of these reactions. nih.gov

Cyclization Approaches for Pyrimidine Ring Formation

Beyond the direct condensation with guanidine, various cyclization strategies are employed to construct the pyrimidine ring. These methods often involve the formation of an acyclic precursor that is subsequently cyclized to the desired heterocycle.

One such method involves the reaction of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with a ketone bearing an α-methyl group. The resulting enaminone can then be reacted with guanidine to form the 2-aminopyrimidine. This two-step, one-pot procedure is a versatile method for preparing a wide range of substituted pyrimidines.

Another approach is the cyclocondensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good yields. The choice of the starting materials and reaction conditions allows for the introduction of various substituents onto the pyrimidine core.

Targeted Synthesis of 4-(3-Fluorophenyl)pyrimidin-2-amine

The specific synthesis of this compound requires careful consideration of regioselectivity to ensure the correct placement of the 3-fluorophenyl group at the C4 position of the pyrimidine ring.

Regioselective Synthesis Strategies

The most common and regioselective method for synthesizing 4-aryl-2-aminopyrimidines, including the 3-fluorophenyl derivative, involves the cyclocondensation of a chalcone (B49325) precursor with guanidine. The chalcone, an α,β-unsaturated ketone, is typically prepared via a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde. For the synthesis of this compound, this would involve the reaction of an acetophenone with 3-fluorobenzaldehyde.

Alternatively, a more direct and often more regioselective route involves the reaction of a 1-(3-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one intermediate with guanidine. This enaminone is readily prepared from 1-(3-fluorophenyl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent reaction with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol proceeds with high regioselectivity to yield the desired this compound.

The table below outlines a general regioselective synthesis approach:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-(3-Fluorophenyl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Heat | 1-(3-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |

| 2 | 1-(3-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, Guanidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | This compound |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of base, solvent, reaction temperature, and reaction time.

For the cyclocondensation of the enaminone with guanidine, strong bases like sodium ethoxide or sodium hydroxide are generally employed to facilitate the reaction. The choice of solvent can also significantly impact the yield, with polar protic solvents like ethanol being commonly used. The reaction is typically carried out at reflux temperature to ensure completion.

The following table summarizes the impact of different reaction conditions on the yield of 4-aryl-2-aminopyrimidines, which can be extrapolated to the synthesis of the target compound.

| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide (40% aq.) | Ethanol | Reflux | 7 hours | 77 | ijprajournal.com |

| Sodium Ethoxide | Ethanol | Reflux | 3-6 hours | Not specified | ijpsonline.com |

| Guanidinium Carbonate | DMF | Reflux | 3 hours | 85 | rasayanjournal.co.in |

It is important to note that while these general conditions provide a strong starting point, empirical optimization is often necessary to achieve the highest possible yield for the specific synthesis of this compound. Factors such as the purity of starting materials and the efficiency of work-up and purification procedures also play a significant role in the final isolated yield.

Green Chemistry Principles and Sustainable Synthesis Routes for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, foundational structures in many bioactive compounds, has traditionally involved methods that are often at odds with environmental stewardship, relying on hazardous solvents and toxic reagents. rasayanjournal.co.in In response, the field of green chemistry has spurred the development of more sustainable and efficient synthetic routes. rasayanjournal.co.inpowertechjournal.com These modern approaches prioritize high yields, reduced environmental impact, financial viability, and simplified processes by minimizing waste and reaction times. rasayanjournal.co.innih.gov Key strategies include the use of multicomponent reactions, microwave-assisted synthesis, solventless approaches, and the development of novel catalysts. rasayanjournal.co.inresearchgate.net

Solvent-Free and Aqueous Medium Syntheses

A significant advancement in green chemistry is the move towards eliminating volatile organic solvents, which are often toxic and difficult to dispose of. powertechjournal.com Syntheses conducted in aqueous media or under solvent-free conditions represent a major step towards more benign chemical processes. rasayanjournal.co.inresearchgate.net

Solvent-Free Synthesis: Solvent-free reactions, often facilitated by techniques like grinding or ball milling, offer numerous advantages, including simplified workups, reduced waste, and often milder reaction conditions. rasayanjournal.co.inresearchgate.netresearchgate.net One notable solvent-free approach is the "Grindstone Chemistry Technique," which has been used for the synthesis of dihydropyrimidinones, related structures to the pyrimidine core. researchgate.net Another efficient, metal- and solvent-free method involves a three-component tandem reaction promoted by ammonium iodide (NH₄I) to produce a wide array of substituted pyrimidines from simple starting materials. acs.orgacs.org This protocol is distinguished by its operational simplicity and tolerance of various functional groups. acs.org Mechanical grinding has also been successfully employed for the iodination of pyrimidines, avoiding toxic reagents like sulfuric and nitric acid and offering high yields in short reaction times. nih.gov

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Multicomponent reactions in aqueous media have been developed for synthesizing fused pyrimidine derivatives like pyrido[2,3-d]pyrimidines. researchgate.net These reactions can proceed efficiently, sometimes under microwave irradiation to accelerate the process, without the need for any catalyst. researchgate.net The synthesis of pyrrolo[2,3-d]pyrimidines has also been achieved through a non-catalytic, on-water multicomponent approach involving Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. researchgate.net

Table 1: Examples of Green Synthetic Methods for Pyrimidine Derivatives

| Method | Key Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Three-Component Tandem Reaction | NH₄I (promoter) | Metal- and solvent-free | Simple starting materials, broad substrate scope, gram-scale synthesis. | acs.orgacs.org |

| Grindstone Chemistry | CuCl₂·2H₂O / Conc. HCl | Solvent-free, mechanical grinding | Mild, eco-friendly conditions, high yields. | researchgate.net |

| Iodination | Solid Iodine and AgNO₃ | Solvent-free, mechanical grinding | Avoids toxic acids, short reaction times (20-30 min), high yields (70-98%). | nih.gov |

| Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines | None | Aqueous media, microwave irradiation | Catalyst-free, high yields, environmentally benign. | researchgate.net |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The focus has shifted towards developing catalysts that are reusable, non-toxic, and derived from sustainable sources. powertechjournal.comnih.gov

Heterogeneous and Nanocatalysts: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. nih.gov Various metal oxides like TiO₂, ZrO₂, and Al₂O₃ have been manufactured as cost-effective heterogeneous catalysts for pyrimidine synthesis. nih.gov For instance, ZrO₂ nanoparticles have been used as an efficient, reusable catalyst for the one-pot synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. researchgate.net Recently, a novel and robust biocatalyst derived from bone char (food industry waste) modified with chlorosulfonic acid has been developed for the synthesis of pyrimidine-5-carbonitrile derivatives, highlighting the use of biowaste as a catalyst support. researchgate.net

Homogeneous Catalysis: In homogeneous catalysis, significant strides have been made in designing highly efficient molecular catalysts. A notable example is the development of a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgbohrium.com This process is highly sustainable as alcohols can be sourced from biomass, and the reaction liberates only hydrogen and water as byproducts. acs.orgbohrium.com The PN₅P–Ir–pincer complexes developed for this transformation demonstrate high efficiency and allow for the creation of highly decorated pyrimidines. acs.org

Table 2: Sustainable Catalysts in Pyrimidine Synthesis

| Catalyst Type | Example | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous Pincer Complex | PN₅P–Ir–pincer complexes | Multicomponent synthesis from amidines and alcohols | Uses biomass-derived reagents, high regioselectivity, liberates H₂ and H₂O. | acs.orgbohrium.com |

| Heterogeneous Nanocatalyst | ZrO₂ Nanoparticles | Tandem Knoevenagel–Michael addition | Heterogeneous, reusable, solvent-free conditions, high yields. | researchgate.net |

| Biowaste-Derived Solid Acid | Bone char-Bronsted solid acid | Synthesis of pyrimidine-5-carbonitriles | Eco-friendly, reusable, derived from food industry waste. | researchgate.net |

| Heterogeneous Nanocatalyst | TiO₂ Nanoparticles | Biginelli reaction for pyrimidine synthesis | Eco-friendly, enhances antioxidant activity of products. | nih.gov |

Chemical Reactivity and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses three key regions for chemical modification: the fluorophenyl ring, the 2-amino group, and the pyrimidine ring itself. Each site offers distinct reactivity, allowing for extensive derivatization.

Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the pyrimidine ring acts as an electron-withdrawing group, activating the attached phenyl ring for SNAr. The general reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, making fluorinated compounds like this one prime candidates for such transformations. nih.gov Therefore, the fluorine atom can be displaced by a variety of nucleophiles under appropriate conditions, allowing for the introduction of new functional groups at this position. This strategy is a powerful tool for modifying the electronic and steric properties of the phenyl moiety.

Amine Group Functionalization and Coupling Reactions

The 2-aminopyrimidine motif is a highly privileged structure in medicinal chemistry, and its functionalization is a key strategy for generating diverse molecular libraries. nih.govresearchgate.netresearchgate.net The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of chemical transformations.

Standard functionalization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. nih.gov

Furthermore, the 2-amino group is crucial in coupling reactions. The synthesis of the parent compound itself often involves the nucleophilic substitution of a 2-chloropyrimidine (B141910) with 3-fluoroaniline. Conversely, the amino group can be used as a handle in transition metal-catalyzed cross-coupling reactions to build more complex molecules, making it a versatile anchor point for derivatization. researchgate.netiaea.org

Electrophilic Substitution and Halogenation on the Pyrimidine or Phenyl Rings

Electrophilic aromatic substitution on the pyrimidine ring is significantly more challenging than on benzene (B151609). wikipedia.org The two nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack. bhu.ac.inresearchgate.net When substitution does occur, it is highly regioselective, favoring the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgresearchgate.netslideshare.net The presence of an activating group, such as the 2-amino group, can facilitate electrophilic substitution at this C5 position. researchgate.net Observed reactions on substituted pyrimidines include nitration, halogenation, and sulfonation, though they often require forcing conditions. wikipedia.org

Halogenation of the scaffold can occur on either the pyrimidine or the phenyl ring, depending on the reagents and conditions.

On the Pyrimidine Ring: Direct halogenation of pyrimidines can be achieved, for example, by using N-halosuccinimides, although this may require elevated temperatures. rsc.org Green methods using hypervalent iodine reagents in water have also been developed for the regioselective C3 halogenation of related pyrazolo[1,5-a]pyrimidines, suggesting potential applicability. rsc.org

On the Phenyl Ring: The 3-fluorophenyl ring is deactivated towards electrophilic substitution by both the fluorine atom and the pyrimidine ring. However, halogenation at the ortho and para positions relative to the activating amino group (if considering the aniline (B41778) precursor) or at other positions on the phenyl ring is possible under specific, often harsh, conditions. nih.govfao.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov For the synthesis and derivatization of this compound and its analogs, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular importance. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds, typically by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comyoutube.com In the context of this compound, this reaction is crucial for synthesizing the parent scaffold itself, for instance, by coupling a pyrimidine halide with (3-fluorophenyl)boronic acid. It is also employed to introduce further aryl or heteroaryl substituents at other positions on the pyrimidine ring, provided a suitable leaving group (e.g., a halogen) is present. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands. mdpi.comresearchgate.net Microwave-assisted protocols have been shown to accelerate these reactions, leading to efficient and straightforward synthetic procedures for C4-substituted pyrimidines. mdpi.com

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orglibretexts.org This reaction is instrumental for modifying the 2-amino group of the this compound scaffold or for introducing various amino substituents at other positions on the pyrimidine ring. The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) has dramatically expanded the scope of this reaction, allowing for the coupling of a wide array of primary and secondary amines under relatively mild conditions. libretexts.orgrsc.org These catalyst systems are robust and can often be used at low loadings, making them suitable for the synthesis of complex molecules and libraries of compounds for research. rsc.orgnih.gov

The table below summarizes typical conditions for these palladium-catalyzed reactions in the context of pyrimidine chemistry.

| Reaction Type | Coupling Partners | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Conditions | Bond Formed |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Triphenylphosphine (PPh₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF/Water | 80-110 °C, often under inert atmosphere. mdpi.comsemanticscholar.org | Carbon-Carbon (Aryl-Aryl) |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | X-Phos, RuPhos, BINAP, DavePhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, 1,4-Dioxane, n-Butanol | 80-120 °C, inert atmosphere. nih.govnih.gov | Carbon-Nitrogen (Aryl-Amine) |

Design and Synthesis of Structurally Related Pyrimidine Derivatives for Research Exploration

The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as a starting point for the development of targeted therapeutic agents, particularly kinase inhibitors. nih.gov The design of new analogs is a systematic process aimed at exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This exploration involves modifying three primary regions of the molecule: the 2-amino group, the pyrimidine core, and the 4-phenyl substituent.

Design Strategy: The design process often begins with a lead compound, identified through screening or based on existing knowledge of a biological target. researchgate.net Molecular docking studies are frequently used to visualize how the lead compound binds to the target protein, such as the hinge region of a kinase. nih.gov Based on these models, new derivatives are designed to:

Enhance Binding Affinity: By introducing new functional groups that can form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target protein. nih.gov

Improve Selectivity: By modifying substituents to exploit subtle differences in the amino acid composition of the target's binding site compared to off-target proteins.

Modulate Physicochemical Properties: By altering functional groups to improve solubility, membrane permeability, and metabolic stability (ADME properties). rsc.org

For example, the 2-amino group can be substituted with various aliphatic or aromatic amines to probe interactions in a specific pocket of the target enzyme. The 3-fluorophenyl group can be replaced with other substituted rings to explore the tolerance for different electronic and steric profiles. nih.gov Additionally, the pyrimidine core itself can be substituted at the 5- or 6-positions or replaced with a related heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine, to create novel chemotypes. nih.govrsc.org

Synthetic Implementation: The synthesis of these designed analogs relies heavily on versatile and high-yielding chemical transformations. A common strategy involves the creation of a key intermediate that can be readily diversified in the final steps. For instance, a 2-amino-4-chloro-pyrimidine derivative can serve as a versatile precursor. The chloro group can be displaced by a (3-fluorophenyl)boronic acid via a Suzuki coupling. mdpi.com Subsequently, the 2-amino group can be functionalized, or if the starting material is a dichloropyrimidine, the second chlorine can be displaced by various amines. nih.gov

The synthesis of a library of analogs often employs parallel synthesis techniques. A common intermediate, such as 4-(6-chloropyrimidin-4-yl)morpholine, can be reacted with a diverse set of piperazine (B1678402) derivatives, followed by coupling with various aldehydes to rapidly generate a large number of structurally related compounds. nih.gov This approach allows for efficient exploration of the chemical space around the core scaffold. The synthesis of thiazole-pyrimidine hybrids and other complex derivatives often involves multi-step sequences where different heterocyclic building blocks are constructed and then coupled together. mdpi.com

Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl Pyrimidin 2 Amine Analogues

Systematic Modification of the Fluorophenyl Group and its Impact on Biological Profiles

The 3-fluorophenyl moiety is a critical determinant of the biological activity in this class of compounds. Modifications to this group, including the position of the fluorine atom and its replacement with other substituents, have profound effects on the compound's efficacy and selectivity.

Research has shown that the presence and position of a halogen on the phenyl ring are often essential for inhibitory effects against various biological targets. For instance, in studies on analogues of FPMINT, a 1,3,5-triazine (B166579) derivative with a related fluorophenylpiperazinyl structure, the presence of a halogen substituent on the fluorophenyl moiety was found to be crucial for inhibitory activity against human equilibrative nucleoside transporters (ENT1 and ENT2). frontiersin.orgpolyu.edu.hk

The position of the fluorine atom (ortho, meta, or para) can significantly alter the electronic properties and conformation of the molecule, thereby affecting its interaction with target proteins. Studies on pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues as anti-mycobacterial agents revealed that a 3-(4-fluoro)phenyl group was a key feature in the most effective compounds. nih.gov Similarly, in a series of morpholinopyrimidine derivatives designed as anti-inflammatory agents, a 4-fluorophenyl substituent was present in one of the most active compounds, highlighting the favorability of para-substitution in certain contexts. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

| Compound Series | Substituent (R) | Position | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Di-phenyl pyrimidin-2-amines | NO₂ | para | Increased anti-inflammatory activity | |

| Di-phenyl pyrimidin-2-amines | OCH₃ | para | Increased anti-inflammatory activity | |

| Di-phenyl pyrimidin-2-amines | Cl | para | Decreased anti-inflammatory activity | |

| Pyrazolo[1,5-a]pyrimidin-7-amines | F | para | Potent anti-mycobacterial activity | nih.gov |

Exploration of Substituents on the Pyrimidine (B1678525) Core at the 4- and 6-Positions

The pyrimidine core serves as a versatile scaffold that can be functionalized at multiple positions to modulate biological activity. nih.gov The substituents at the 4- and 6-positions, in particular, play a crucial role in defining the molecule's size, shape, and interaction with biological targets.

In many series, the 4-position is occupied by the key (fluoro)phenyl group. Modifications at the 6-position have been extensively explored. For example, in a series of 4,6-diarylpyrimidin-2-amines, varying the aryl substituents at these positions was shown to significantly impact their optical and electronic properties, which can correlate with biological function. researchgate.net Research on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated that conformational restriction by replacing a flexible group with a more rigid one, such as an (S)-3-phenylpiperidine at the 2-position and modifying the 6-position substituent, dramatically increased inhibitory potency. nih.gov

The nature of the substituent at the 6-position can influence activity in various ways. In the development of bone anabolic agents, a 4-(4-chlorophenyl) group was paired with a 6-(4-methoxyphenyl) group on the pyrimidine ring. nih.gov Further derivatization showed that bulky and hydrophobic groups could be accommodated, leading to potent compounds. Similarly, studies on pyrido[2,3-d]pyrimidines as anticancer agents involved modifications at the equivalent positions, where different substituted benzene (B151609) rings were introduced to probe the SAR. nih.gov The introduction of a second phenyl ring at the 6-position is a common strategy, leading to compounds like 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, which have been investigated for anti-inflammatory and other activities. researchgate.net

Consequence of Modifications to the 2-Amino Group

The 2-amino group is a key hydrogen-bonding moiety and a primary site for modification to fine-tune the physicochemical properties and biological activity of these compounds. Derivatization of this group can impact solubility, cell permeability, and target engagement.

Studies have shown that converting the primary amine into a secondary or tertiary amine, or into an amide, can have significant consequences. For instance, in the development of pyrimidine derivatives as bone anabolic agents, the 2-amino group of a lead compound was acylated with various acyl chlorides (e.g., hexanoyl chloride) to produce a series of amides. nih.gov This modification led to one of the most efficacious compounds in the series, demonstrating that extending into a nearby pocket with an acyl chain can be a highly effective strategy. nih.gov

Similarly, in a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues designed as CDK2 inhibitors, the amino group acts as a critical linker. nih.gov In other cases, the 2-amino group is part of a larger substituent, such as in 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines, where it is incorporated into a piperazine (B1678402) ring that is further substituted. nih.gov These examples underscore that the 2-amino position is a versatile handle for introducing a wide range of chemical functionalities to optimize activity. The basicity of the amine is also a critical factor; amides are substantially less basic than amines, which can alter ionization state and interaction patterns at physiological pH. scribd.com

Table 2: Effect of 2-Amino Group Modification on Biological Activity

| Parent Scaffold | Modification | Resulting Group | Biological Outcome | Reference |

|---|---|---|---|---|

| 5-bromo-4,6-diarylpyrimidine | Acylation | 2-Hexanamido | Potent bone anabolism (BMP2/SMAD1 pathway) | nih.gov |

| Pyrimidine | Alkylation | N-Alkyl/N,N-Dialkyl amine | Varied (target-dependent) | libretexts.org |

| Quinazoline (B50416) | Incorporation into piperazine | 2-(4-Cinnamoylpiperazino) | Potent antihypertensive activity | nih.gov |

Positional Isomerism and Stereochemical Effects in Fluorinated Pyrimidines

The precise placement of the fluorine atom on the phenyl ring (positional isomerism) and the stereochemistry of the molecule are subtle yet powerful modulators of biological activity. Fluorine's unique properties, including its size and high electronegativity, mean that its position can drastically alter a molecule's electronic surface and preferred conformation. researchgate.netmdpi.com

Stereochemistry becomes a critical factor when chiral centers are present in the molecule. omicsonline.org In the development of NAPE-PLD inhibitors, SAR studies revealed a clear stereochemical preference. nih.gov The replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased potency threefold. nih.gov Further optimization by introducing another chiral center—an (S)-3-hydroxypyrrolidine group—led to a further 10-fold increase in activity, yielding a highly potent and drug-like inhibitor. nih.gov This highlights that achieving the correct 3D arrangement of substituents is paramount for optimal target engagement. omicsonline.org

Rational Design Principles for Modulating Pre-Clinical Activities

The development of potent and selective 4-(3-Fluorophenyl)pyrimidin-2-amine analogues relies on established rational design principles. These strategies aim to optimize interactions with the biological target, often a protein kinase or receptor, by leveraging knowledge of the target's three-dimensional structure and the pharmacophoric features required for binding.

A common approach is structure-based drug design, where computational docking studies are used to predict how analogues will bind to a target's active site. This was employed in designing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, where modifications were planned to fit the essential features of known inhibitors. nih.gov Another key principle is scaffold hopping, where the core pyrimidine ring might be replaced by or fused with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidine (B1209978), pyrazolo[1,5-a]pyrimidine) to explore new chemical space and improve properties. nih.govnih.gov

Rational design also involves the deliberate modification of specific substituents to achieve desired outcomes. For instance, in designing FLT3 inhibitors, a rational approach was used to develop pyrimidine-4,6-diamine derivatives as Type-II inhibitors, which bind to the inactive conformation of the kinase. researchgate.net This strategy can confer greater selectivity over other kinases, such as c-KIT, which is a key consideration for avoiding off-target effects like myelosuppression. researchgate.net The introduction of specific groups to enhance oral bioavailability, improve metabolic stability, or reduce toxicity are also integral parts of the rational design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structures of compounds with their biological activities. These models use molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties—to derive a mathematical equation that can predict the activity of new, unsynthesized compounds.

For classes of compounds similar to this compound, QSAR studies have been successfully applied. For example, a QSAR analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors identified key descriptors related to molecular mass, polarizability, and specific atomic properties that govern inhibitory activity. nih.gov The models highlighted the importance of certain structural fragments, such as the number of methyl groups and hydrogen atoms attached to heteroatoms, in modulating activity. nih.gov

In another study on 4-phenylpiperidine (B165713) derivatives, a non-linear QSAR model was developed using a neural network approach. nih.gov This method successfully correlated four selected molecular descriptors with the analgesic activities of the compounds and was validated with an external test set. nih.gov Such QSAR models are powerful tools in drug discovery, as they can help prioritize which analogues to synthesize, thereby saving time and resources. By identifying the key structural features that drive activity, QSAR provides valuable insights for the rational design of more potent molecules. crpsonline.com

Mechanistic Investigations of Biological Activity of 4 3 Fluorophenyl Pyrimidin 2 Amine in Pre Clinical Models

Interaction with Defined Molecular Targets

Investigations into the biological activity of 4-(3-fluorophenyl)pyrimidin-2-amine have centered on its ability to interact with and modulate the function of various proteins critical to cellular signaling and metabolism. These interactions are fundamental to understanding its potential therapeutic effects.

Kinase Inhibition Profiles (e.g., PLK4, c-Met, EGFR, VEGFR-2)

The aminopyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. Derivatives of this compound have been evaluated against several key kinases involved in cell cycle regulation and cancer progression.

Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, aberrant PLK4 expression is linked to tumorigenesis, making it a viable anticancer target. nih.gov A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. nih.gov For instance, while compound 3b (a direct analogue) showed moderate activity, further modifications led to compounds with significantly enhanced potency. Compound 3r , incorporating an amino group, demonstrated strong PLK4 inhibitory activity, and further optimization led to compound 8h , which exhibited high potency with an IC50 value of 0.0067 μM. nih.gov This suggests that the aminopyrimidine scaffold is a key element for PLK4 inhibition. nih.gov

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. While direct inhibitory data for this compound is not extensively detailed, related structures have shown significant activity. For example, a series of thieno[2,3-d]pyrimidines were synthesized and evaluated for c-Met inhibition, with compound 6b showing an IC50 of 35.7 nM. nih.gov Another study identified a pyridine-bioisostere of the known c-Met inhibitor Cabozantinib, which exhibited a potent IC50 of 4.9 nM. researchgate.net These findings highlight the potential of the pyrimidine (B1678525) core in designing c-Met inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are established anticancer agents. elsevierpure.comnih.gov Pyrimidine derivatives are a major class of EGFR inhibitors. nih.gov Studies on pyrimidinamide-based EGFR inhibitors have reported compounds with low micromolar IC50 values. elsevierpure.comnih.govepa.gov For example, various disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated high potency against EGFR, with IC50 values in the nanomolar range. nih.gov Specifically, the presence of a halogen atom on the phenyl ring can contribute to high potency. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis. rsc.orgrsc.org Consequently, its inhibition is a key strategy in cancer therapy. rsc.orgrsc.orgresearchgate.net The pyrimidine scaffold is present in numerous VEGFR-2 inhibitors. nih.gov Research has shown that the presence of a fluoro group at the 3- or 4-position of a phenyl ring attached to a heterocyclic core can result in potent anti-VEGFR-2 activity. nih.gov For instance, certain quinazoline (B50416) derivatives with a fluorophenyl moiety have shown VEGFR-2 inhibition with IC50 values in the low nanomolar range. rsc.org

| Compound/Derivative Class | Target Kinase | Reported IC50 | Reference |

|---|---|---|---|

| Pyrimidin-2-amine derivative (8h) | PLK4 | 0.0067 µM | nih.gov |

| Pyrimidin-2-amine derivative (3b) | PLK4 | 0.0312 µM | nih.gov |

| Thieno[2,3-d]pyrimidine (B153573) (6b) | c-Met | 35.7 nM | nih.gov |

| Pyridine-bioisostere of Cabozantinib (4) | c-Met | 4.9 nM | researchgate.net |

| Disubstituted pyrrolo[2,3-d]pyrimidine (48) | EGFR | 3.63 nM | nih.gov |

| Quinazoline derivative (3) | VEGFR-2 | 8.4 nM | rsc.org |

Enzyme Inhibition Studies (e.g., ATP Synthase, PDE2)

Beyond kinases, the potential for this compound and its analogues to inhibit other critical enzymes has been considered.

ATP Synthase: This enzyme is crucial for cellular energy production. nih.gov While a wide range of natural and synthetic compounds are known to inhibit ATP synthase, there is currently no publicly available research specifically detailing the inhibitory activity of this compound against this enzyme. nih.govnih.gov However, some polyphenolic compounds, which share the feature of a substituted aromatic ring, have been shown to inhibit F0F1-ATPase/ATP synthase. nih.gov

Phosphodiesterase 2 (PDE2): PDE enzymes are involved in regulating intracellular signaling pathways. To date, specific studies investigating the interaction between this compound and PDE2 have not been reported in the available scientific literature.

Receptor Binding Affinity and Selectivity Assays (e.g., 5-HT2C, Histamine (B1213489) H3)

The interaction of pyrimidine-based compounds with G-protein coupled receptors (GPCRs) is another area of mechanistic investigation.

5-HT2C Receptor: The serotonin (B10506) 2C (5-HT2C) receptor is implicated in various psychiatric disorders. While pyrimidine moieties are found in ligands targeting serotonin receptors, specific binding affinity and selectivity data for this compound at the 5-HT2C receptor are not available in the current literature.

Histamine H3 Receptor: The histamine H3 receptor is a target for treating various central nervous system disorders. nih.govnih.gov Although numerous antagonists have been developed, some containing fluorinated phenyl rings, there is no specific data reporting the binding affinity or functional activity of this compound at the histamine H3 receptor. nih.gov

Nucleoside Transporter Inhibition Mechanisms

Equilibrative nucleoside transporters (ENTs) are vital for nucleoside transport and are targets for chemotherapy. nih.govanu.edu.au While direct studies on this compound are lacking, research on the structurally related, though more complex, compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) provides valuable insight. nih.govanu.edu.auresearchgate.net FPMINT was found to inhibit both ENT1 and ENT2 in an irreversible and non-competitive manner. nih.govanu.edu.au It reduced the Vmax of uridine (B1682114) transport without affecting the Km, suggesting it acts on the transporter protein to suppress its activity directly rather than competing with the substrate. nih.gov The presence of the fluorophenyl moiety was determined to be essential for this inhibitory effect. nih.gov This mechanism, observed in a related class of compounds, suggests a potential avenue for the activity of fluorophenyl-substituted aminopyrimidines.

Modulation of Cellular Pathways in In Vitro Systems

The interaction of this compound derivatives with molecular targets translates into measurable effects on cellular processes, most notably cell proliferation and viability.

Effects on Cell Proliferation and Viability in Diverse Cell Lines

The anti-proliferative properties of pyrimidine derivatives have been extensively evaluated across a wide panel of human cancer cell lines. These studies demonstrate that the core scaffold can induce cytotoxicity and inhibit cell growth, with the specific substitutions influencing the potency and selectivity.

Derivatives of the related 4-aminopyrazolo[3,4-d]pyrimidine scaffold have shown significant growth inhibitory activities against panels of 60 human tumor cell lines, with particular efficacy noted against renal cancer cell lines. nih.gov For example, compound 12c from this series was identified as a potent inhibitor in renal cancer cells. nih.gov Similarly, various thieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov One such study found that an ethylmercapto-substituted thienopyrimidine had a strong cytotoxic effect on the MCF-7 cell line with an IC50 value of 8.3 μg/mL. nih.gov Another study on pyrimidopyrimidine derivatives reported that compound 10c exhibited high cytotoxic activity against HCT-116, MCF-7, and HEPG-2 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. nih.gov

| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Pyrimidopyrimidine (10c) | HCT-116 | Colorectal Carcinoma | 1.13 µM | nih.gov |

| Pyrimidopyrimidine (10c) | MCF-7 | Breast Cancer | 1.34 µM | nih.gov |

| Pyrimidopyrimidine (10c) | HEPG-2 | Hepatocellular Carcinoma | 1.52 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative | MCF-7 | Breast Cancer | 8.3 µg/mL | nih.gov |

| 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 | Renal Cancer | Potent GI50 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | PC-3 | Prostate Cancer | 0.85 µM | nih.gov |

These findings collectively underscore the significance of the 4-phenylpyrimidin-2-amine (B1349383) core structure as a privileged scaffold in medicinal chemistry. The addition of a 3-fluoro substituent is a strategic modification intended to enhance its pharmacological profile, and the diverse biological activities reported for its derivatives confirm the potential of this chemical class.

Induction of Cell Cycle Arrest Phenomena

While direct studies specifically detailing the induction of cell cycle arrest by this compound are not extensively available in the public domain, the broader class of pyrimidine derivatives has been widely investigated for its effects on cell cycle regulation. Generally, pyrimidine analogs are known to interfere with the cell cycle at various checkpoints, leading to arrest in phases such as G1, S, or G2/M. This is often achieved through the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). For instance, some pyrimidine derivatives have been shown to down-regulate the expression of cyclin A and cyclin B1, which are crucial for the G2/M transition, and up-regulate CDK inhibitors like p21, leading to cell cycle arrest. nih.gov

Apoptosis Pathway Activation and Analysis

Similar to cell cycle arrest, specific data on the apoptosis-inducing pathways of this compound are limited. However, the induction of apoptosis is a common mechanism of action for many anticancer compounds, including various pyrimidine derivatives. The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events in apoptosis include the activation of a cascade of caspases, which are proteases that execute the programmed cell death.

In studies of related pyrimidine compounds, the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) has been observed. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.

Anti-Microbial Activity Studies (In Vitro and Cell-Based Assays)

A study investigating a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which includes a derivative of the target compound, 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, demonstrated notable antibacterial activity. This compound exhibited excellent efficacy against Vibrio cholerae. Furthermore, it showed pronounced activity against Shigella flexneri and strong activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The presence of the electron-withdrawing fluoro group at the meta position of the phenyl ring was noted to contribute to the activity against Staphylococcus aureus.

Table 1: Antibacterial Activity of 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine

| Bacterial Strain | Activity Level |

| Vibrio cholerae | Excellent |

| Shigella flexneri | Pronounced |

| Klebsiella pneumoniae | Strong |

| Pseudomonas aeruginosa | Strong |

| Staphylococcus aureus | Active |

Data derived from a study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines.

The same study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines also reported on the antifungal properties of the 4-(3-fluorophenyl) derivative. This compound displayed good activity against the fungal strain Rhizopus.

Table 2: Antifungal Activity of 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine

| Fungal Strain | Activity Level |

| Rhizopus | Good |

Data derived from a study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines.

While direct studies on the anti-mycobacterial activity of this compound are not available, research on related pyrimidine structures suggests potential in this area. For example, a series of pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. biosynth.com These findings highlight the potential of the pyrimidine scaffold as a basis for developing new anti-mycobacterial agents.

Anti-Inflammatory Modulatory Mechanisms (In Vitro Models)

Specific in vitro studies on the anti-inflammatory mechanisms of this compound are not well-documented. However, research into structurally similar compounds provides some insights. A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives identified them as inhibitors of p38α mitogen-activated protein kinase (MAPK). capes.gov.brnih.gov The p38α MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38α, these compounds can suppress the inflammatory response. This suggests that this compound may exert anti-inflammatory effects through a similar mechanism.

Computational Chemistry and Molecular Modeling Studies of 4 3 Fluorophenyl Pyrimidin 2 Amine

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of a molecule. Through the solution of the Schrödinger equation, approximations such as Density Functional Theory (DFT) allow for the detailed characterization of molecular features that govern its chemical nature.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic character of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. libretexts.org These so-called Frontier Molecular Orbitals (FMOs) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the capacity to accept an electron (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. libretexts.orgwjarr.com

For pyrimidine (B1678525) derivatives, DFT calculations are commonly employed to determine these values. While specific data for 4-(3-Fluorophenyl)pyrimidin-2-amine is not extensively published, studies on analogous pyrimidine derivatives reveal HOMO-LUMO gaps typically ranging from 3.63 eV to 3.88 eV. wjarr.com These values indicate a moderate level of reactivity, suggesting the molecule is stable yet capable of participating in chemical reactions. The distribution of the HOMO and LUMO across the molecule's framework highlights the specific atoms or regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Representative Frontier Molecular Orbital Energies and Properties of Similar Pyrimidine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|

| DMPN wjarr.com | -5.73 | -2.10 | 3.63 | 1.81 | 3.88 |

| DMPO wjarr.com | -5.60 | -1.72 | 3.88 | 1.94 | 3.20 |

| DMPS wjarr.com | -5.67 | -1.94 | 3.73 | 1.86 | 3.44 |

| Ibuprofen (for comparison) wjarr.com | -7.53 | -1.50 | 6.03 | 3.02 | 2.64 |

Data derived from a study on related pyrimidine derivatives. wjarr.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map denote regions of varying electrostatic potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas correspond to intermediate, near-neutral potentials. mdpi.com

For aminopyrimidine structures, MEP analyses consistently reveal specific patterns. In a computational study of similar 4-(halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives, the most negative potential (red regions) was concentrated around the nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. scirp.orgresearchgate.net Conversely, the amino group's hydrogen atoms typically exhibit a positive potential (blue regions), marking them as likely sites for nucleophilic interaction and hydrogen bond donation. The fluorophenyl ring's potential is more varied, influenced by the electronegativity of the fluorine atom. Such maps are invaluable for predicting sites of interaction with biological receptors. scirp.org

Hydrogen Bonding Site Identification and Energetic Contributions

Hydrogen bonds are crucial non-covalent interactions that play a significant role in molecular recognition, particularly in ligand-protein binding. Computational methods can precisely identify potential hydrogen bond donor and acceptor sites and calculate the energetic favorability of these interactions.

For aminopyrimidine derivatives, the primary hydrogen bond acceptors are the nitrogen atoms within the pyrimidine ring. A detailed quantum chemical study on 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (a close analog) investigated the hydrogen bonding potential by using a probe molecule. scirp.orgresearchgate.net The calculations, performed at the B3PW91/6-311+G(d,p) level of theory, showed that the nitrogen atoms of the pyrimidine nucleus are the most favorable sites for hydrogen bonding. scirp.org The study calculated the free enthalpy change (ΔG) of complexation, with the N6 nitrogen atom showing the most favorable interaction energy of -4.649 kcal/mol, confirming it as the preferred hydrogen bonding site. scirp.org The amino group (-NH2) serves as the primary hydrogen bond donor. These computational predictions are vital for understanding how this compound might orient itself within a protein's binding pocket.

Table 2: Calculated Energetic Parameters for Hydrogen Bonding in a Related Fluorophenyl-Pyrimidinamine Derivative

| Interaction Site | ΔG (kcal/mol) at B3PW91/6-311+G(d,p) | Percentage of H-bond complexes |

|---|---|---|

| Pyrimidine N6 Nitrogen | -4.649 | ~83.0% |

| Pyrimidine N2 Nitrogen | -0.951 | ~17.0% |

Data for 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine. scirp.org

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their corresponding potential energies. By rotating single bonds, computational methods can map the potential energy surface and identify low-energy, stable conformations. nih.gov

For this compound, a key conformational feature is the dihedral angle between the phenyl and pyrimidine rings. Crystal structure analysis of analogous compounds, such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, reveals that the two rings are nearly coplanar, with a small dihedral angle of just 3.99°. nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives show that the planarity between aromatic rings is a common low-energy conformation. nih.gov This planarity is often favored as it maximizes π-π stacking interactions in the solid state. However, in solution or within a flexible protein binding site, some degree of rotation around the C-C bond connecting the rings is expected. Understanding the energy barriers associated with this rotation is crucial for predicting the molecule's shape and its ability to adapt to a binding site. nih.gov

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, providing insights into binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Profiling and Hotspot Identification

In molecular docking simulations, this compound would be treated as a flexible ligand, and its potential binding modes within a target protein's active site would be explored. While specific docking studies for this exact compound are not widely reported, numerous studies on similar aminopyrimidine derivatives provide a clear blueprint for the expected interactions.

For instance, docking studies of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2) reveal a common binding pattern. nih.gov The aminopyrimidine core frequently forms critical hydrogen bonds with backbone atoms in the kinase hinge region, a "hotspot" for inhibitor binding. The amino group often donates a hydrogen bond to a backbone carbonyl, while a pyrimidine nitrogen accepts a hydrogen bond from a backbone N-H group (e.g., with residues like Leu83 in CDK2). nih.gov

The 3-fluorophenyl substituent would project into a deeper pocket of the binding site. Here, it can form various interactions, including hydrophobic contacts and potentially halogen bonds or other specific interactions involving the fluorine atom. The specific residues forming this pocket (the "hotspot" residues) determine the selectivity of the compound for different kinases. By analyzing the network of hydrogen bonds, hydrophobic interactions, and π-π stacking, a detailed ligand-protein interaction profile can be constructed, guiding the design of more potent and selective inhibitors.

Table 3: Common Interacting Residues (Hotspots) for Pyrimidine Derivatives in Kinase Binding Sites

| Interaction Type | Common Interacting Residue (Example from CDK2) |

|---|---|

| Hydrogen Bond (Donor) | Backbone N-H of Leu83 |

| Hydrogen Bond (Acceptor) | Backbone C=O of Leu83 |

| Hydrophobic Interactions | Val18, Ala31, Val64, Ile10, Leu134 |

| π-π Stacking | Phe80 |

Based on general findings from docking studies of pyrimidine-based kinase inhibitors. nih.gov

Prediction of Preferred Binding Modes and Orientations

Molecular docking is a fundamental computational technique used to predict the preferred binding modes and orientations of a ligand within the active site of a target protein. For aminopyrimidine derivatives, including scaffolds like this compound, docking studies have been instrumental in elucidating key molecular interactions that govern their biological activity. nih.govnih.govnih.gov

Docking analyses of related aminopyrimidine compounds into the ATP-binding sites of various kinases, a common target for this class of molecules, consistently reveal a characteristic binding pattern. The 2-aminopyrimidine (B69317) core frequently acts as a hinge-binder, forming crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. mdpi.comacs.org For instance, studies on similar N-phenylpyrimidin-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3) showed that the amine group is critical for anchoring the ligand to the hinge loop residue Cys694. mdpi.com

Table 1: Predicted Interactions for a this compound Scaffold in a Kinase Binding Site

| Interaction Type | Ligand Moiety | Target Residue Type (Example) |

| Hydrogen Bond | 2-Amino Group | Hinge Region Carbonyl |

| Hydrogen Bond | Pyrimidine Nitrogen | Hinge Region Amide |

| Hydrophobic/π-π Stacking | Phenyl Ring | Aromatic (e.g., Phe) or Aliphatic (e.g., Leu, Val) |

| Halogen/Dipole Interaction | Fluoro Group | Polar or Electronegative Atoms |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov These simulations are crucial for assessing the conformational stability of the predicted binding mode and for analyzing the intricate dynamics of molecular interactions. nih.gov

MD simulations performed on complexes of aminopyrimidine inhibitors with targets like cyclin-dependent kinases (CDKs) have shown that stable binding is characterized by the persistence of key hydrogen bonds and minimal deviation of the ligand from its initial docked position. nih.govnih.gov For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to monitor the root-mean-square deviation (RMSD) of the protein and ligand. A stable complex is indicated by a converging and fluctuating RMSD within a low range (e.g., 1-3 Å). mdpi.com

These simulations can reveal the role of water molecules in mediating interactions, identify transient interactions not captured by docking, and provide insights into the flexibility of both the ligand and the protein active site. nih.govresearchgate.net By calculating the binding free energy from the MD trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can obtain a more accurate estimation of the binding affinity, which helps in ranking potential inhibitors. mdpi.comnih.gov

De Novo Drug Design and Lead Optimization Utilizing Computational Approaches

The this compound scaffold serves as an excellent starting point for de novo design and lead optimization campaigns. nih.govfigshare.com Computational approaches allow for the systematic modification of the lead structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. acs.orgacs.org

Based on an initial docking pose of the core scaffold, computational chemists can explore modifications at various positions. For example, the 3-fluorophenyl ring can be substituted with other groups to enhance interactions with a specific sub-pocket of the target protein. Quantitative Structure-Activity Relationship (QSAR) models, often built upon a series of synthesized analogs, can guide these modifications by correlating physicochemical properties with biological activity. nih.gov

Lead optimization efforts on similar pyrimidine scaffolds have demonstrated that adding or modifying substituents can resolve issues like poor solubility or high metabolic turnover. acs.orgacs.org For instance, in the optimization of pyrazolo[3,4-d]pyrimidine derivatives, the addition of solubilizing moieties was guided by computational analysis to improve pharmacokinetic profiles without compromising binding affinity. nih.gov This iterative process of computational design, followed by synthesis and experimental testing, accelerates the development of drug candidates. figshare.com

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. jchemrev.com For this compound, DFT calculations can predict various properties that can be validated against experimental data. bohrium.comdergipark.org.tr

DFT is commonly used to optimize the molecular geometry and to calculate vibrational frequencies. nih.gov These calculated frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations, such as the N-H stretching of the amino group, C=N stretching of the pyrimidine ring, and C-F stretching of the fluorophenyl group. researchgate.net

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. semanticscholar.orgwjarr.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can determine the molecule's electronic chemical potential, chemical hardness, and electrophilicity index, which are important descriptors of its reactivity. semanticscholar.org The calculation of the molecular electrostatic potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction patterns. wjarr.com

Table 2: Representative DFT-Calculated Parameters for a Pyrimidine Derivative

| Parameter | Description | Typical Application |

| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Vibrational Frequencies | Calculated frequencies of normal modes of vibration. | Correlation with experimental FT-IR and Raman spectra. nih.gov |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Understanding electrostatic interactions and reactive sites. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential around the molecule. | Visualizing sites for electrophilic and nucleophilic attack. wjarr.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Fluorophenyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(3-Fluorophenyl)pyrimidin-2-amine. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the proton and carbon framework, along with the position of the fluorine substituent, can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the protons in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the protons of both the pyrimidine (B1678525) and the 3-fluorophenyl rings.

The pyrimidine ring protons are expected to appear as distinct signals. The proton at the 5-position of the pyrimidine ring would likely present as a singlet, with its chemical shift influenced by the electronic effects of the adjacent nitrogen atoms and the fluorophenyl substituent. The protons of the 3-fluorophenyl group will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. These protons would appear as multiplets, with their chemical shifts and coupling constants providing information about their relative positions on the phenyl ring. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

Based on data from structurally related compounds, such as 4-(3-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, the aromatic protons are expected to resonate in the range of δ 7.28–8.05 ppm. tandfonline.comtandfonline.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and theoretical principles. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-5 | ~7.0 - 7.5 | s |

| Phenyl H-2' | ~7.8 - 8.0 | m |

| Phenyl H-4' | ~7.4 - 7.6 | m |

| Phenyl H-5' | ~7.1 - 7.3 | m |

| Phenyl H-6' | ~7.6 - 7.8 | m |

| Pyrimidine H-6 | ~8.3 - 8.5 | d |

| NH₂ | ~5.0 - 6.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The chemical shifts of the pyrimidine ring carbons are expected to be in the downfield region due to the deshielding effect of the nitrogen atoms. The carbon atom C-2, attached to the amine group, and C-4, attached to the fluorophenyl group, would have characteristic chemical shifts. The carbon atoms of the 3-fluorophenyl ring will show signals in the aromatic region, with the carbon directly bonded to the fluorine atom (C-3') exhibiting a large one-bond C-F coupling constant. The other phenyl carbons will also show smaller couplings to the fluorine atom (two-bond and three-bond C-F couplings), which can aid in their assignment.

For the related compound, 4-(3-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, the chemical shifts for the pyrimidine carbons C-2, C-4, C-5, and C-6 have been reported at approximately δ 163.9, 164.5, 103.7, and 164.4 ppm, respectively. The aromatic carbons of the fluorophenyl group were observed in the range of δ 125.9–140.3 ppm. tandfonline.comtandfonline.com

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound (Note: These are estimated values. Actual experimental values and coupling constants may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted nJCF (Hz) |

| C-2 | ~163 | - | - |

| C-4 | ~164 | - | - |

| C-5 | ~105 | - | - |

| C-6 | ~158 | - | - |

| C-1' | ~140 | - | ~2-5 (²JCF) |

| C-2' | ~115 | - | ~20-25 (²JCF) |

| C-3' | ~162 | ~240-250 | - |

| C-4' | ~118 | - | ~5-10 (³JCF) |

| C-5' | ~130 | - | ~5-10 (³JCF) |

| C-6' | ~125 | - | ~2-5 (⁴JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to its electronic environment. The multiplicity of the signal will be determined by the coupling to the adjacent protons on the aromatic ring, typically appearing as a triplet of doublets or a more complex multiplet. This provides direct evidence for the presence and position of the fluorine substituent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity of the molecular fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are spin-spin coupled. This is particularly useful for confirming the connectivity of the protons within the 3-fluorophenyl ring and for identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by linking them to their attached, and often already assigned, protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₈FN₃ is 190.0775. Experimental HRMS data for the closely related isomer, N-(3-fluorophenyl)pyrimidin-2-amine, has been reported as 190.0774, which is in excellent agreement with the calculated value. rsc.org This level of accuracy is essential for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting fragment ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, and the resulting molecular ion would be isolated. This ion would then be subjected to collision-induced dissociation (CID) to induce fragmentation.

Table 1: Postulated MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Postulated Key Fragment Ions (m/z) | Postulated Neutral Loss |

| 190.08 [M+H]⁺ | 173.05 | NH₃ |

| 162.06 | HCN | |

| 95.03 | C₆H₄FN |

Note: The m/z values are theoretical and based on the chemical formula C₁₀H₈FN₃. Actual values may vary slightly.

The analysis of these fragment ions would provide conclusive evidence for the presence of the 3-fluorophenyl and 2-aminopyrimidine (B69317) moieties within the structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Although a specific spectrum for this compound is not published, data from analogous aminopyrimidine derivatives can provide insight. For instance, primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. rsc.org The C-N stretching vibrations for aromatic amines are usually observed between 1335-1250 cm⁻¹. rsc.org The spectrum would also feature bands for the C=C and C=N stretching of the aromatic and pyrimidine rings, as well as the C-F stretching of the fluorophenyl group.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands) |

| N-H (amine) | Bending | 1650 - 1580 |

| C=N (pyrimidine) | Stretch | 1620 - 1550 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-N (aromatic amine) | Stretch | 1335 - 1250 |

| C-F (aryl fluoride) | Stretch | 1250 - 1000 |

The precise positions of these bands would be influenced by the electronic effects of the fluorine substituent on the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique can determine bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and packing in the solid state.

While a crystal structure for this compound has not been reported, the structures of several analogous compounds, such as 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov and 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, nih.gov have been determined. These studies reveal that the pyrimidine ring is typically planar, and the dihedral angle between the pyrimidine and the phenyl rings is a key conformational feature. nih.govnih.gov In related structures, intermolecular hydrogen bonds involving the amine group and pyrimidine nitrogen atoms are common, often leading to the formation of dimers or more extended supramolecular networks. nih.govnih.gov

Table 3: Crystallographic Data for the Analogous Compound 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| a (Å) | 6.8148(11) | nih.gov |

| b (Å) | 10.6107(16) | nih.gov |

| c (Å) | 16.509(3) | nih.gov |

| Dihedral Angle (Phenyl-Pyrimidine) | 3.99(4)° | nih.gov |

It is anticipated that the crystal structure of this compound would exhibit similar structural motifs, with the fluorine atom influencing the crystal packing through potential weak hydrogen bonding or dipole-dipole interactions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Reaction Monitoring